Bienvenue dans la boutique en ligne BenchChem!

(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one

asymmetric synthesis chiral lactone intermediate 5-lipoxygenase inhibitor

(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one (CAS 175212-40-5) is a single-enantiomer γ-butyrolactone building block that serves as the essential chiral intermediate in the synthesis of CMI-977 (LDP-977/MLN-977), a second-generation 5-lipoxygenase (5-LO) inhibitor advanced to Phase II clinical trials for chronic asthma. The compound incorporates a (5S)-configured dihydrofuran-2(3H)-one core bearing a 4-fluorophenoxymethyl substituent, installed via a stereospecific Mitsunobu coupling of (S)-4-(hydroxymethyl)butyrolactone with 4-fluorophenol that preserves the (S)-configuration at the lactone α-carbon.

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 175212-40-5
Cat. No. B064162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one
CAS175212-40-5
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1COC2=CC=C(C=C2)F
InChIInChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)14-7-10-5-6-11(13)15-10/h1-4,10H,5-7H2/t10-/m0/s1
InChIKeyDVMPMJDABQVPJA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one (CAS 175212-40-5): Chiral γ-Lactone Intermediate for 5-Lipoxygenase Inhibitor Synthesis — Sourcing & Selection Guide


(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one (CAS 175212-40-5) is a single-enantiomer γ-butyrolactone building block that serves as the essential chiral intermediate in the synthesis of CMI-977 (LDP-977/MLN-977), a second-generation 5-lipoxygenase (5-LO) inhibitor advanced to Phase II clinical trials for chronic asthma [1]. The compound incorporates a (5S)-configured dihydrofuran-2(3H)-one core bearing a 4-fluorophenoxymethyl substituent, installed via a stereospecific Mitsunobu coupling of (S)-4-(hydroxymethyl)butyrolactone with 4-fluorophenol that preserves the (S)-configuration at the lactone α-carbon [2]. This intermediate directly furnishes the (5S) stereocenter required for the all-trans (2S,5S) configuration of CMI-977, the only stereoisomer among four possessing meaningful 5-LO inhibitory activity .

Why Generic Substitution of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one (CAS 175212-40-5) with Its (R)-Enantiomer, Racemate, or Des-Fluoro Analog Is Not Scientifically Viable


The stereochemistry and aryl substitution pattern of this intermediate are not interchangeable variables — they are hard-coded into the pharmacophoric requirements of the downstream drug candidate. The (5S) configuration installed by this intermediate is propagated through the entire synthetic sequence to establish the (2S,5S)-trans-tetrahydrofuran geometry of CMI-977; use of the (R)-enantiomer or racemate would produce CMI-977 stereoisomers that the primary literature explicitly describes as having a poor pharmacological profile [1]. The 4-fluorophenoxy group is likewise non-negotiable: SAR studies embedded in the CMI-977 patent family demonstrate that the para-fluoro substitution is optimal for 5-LO inhibition, and the des-fluoro (phenoxy) analog lacks the metabolic stability and target engagement conferred by fluorine [2]. The Mitsunobu-based coupling method used to prepare this intermediate is stereospecific for the (S)-hydroxymethyl lactone starting material; substituting an achiral or racemic lactone precursor destroys the diastereomeric purity of all downstream intermediates, compromising both yield and the enantiomeric excess of the final active pharmaceutical ingredient [3].

Quantitative Differentiation Evidence for (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one (CAS 175212-40-5): Head-to-Head and Cross-Study Comparisons


Stereochemical Configuration: Only the (S)-Enantiomer Intermediate Yields the Pharmacologically Active (2S,5S)-CMI-977 Stereoisomer

The (S)-configuration at the lactone C-5 position of CAS 175212-40-5 is the sole entry point to the (2S,5S)-trans-tetrahydrofuran geometry of CMI-977. Of the four possible CMI-977 stereoisomers (combining C-2 and C-5 configurations), only the (2S,5S) isomer exhibits meaningful 5-LO inhibitory activity; the other three stereoisomers are described as having a poor pharmacological profile [1]. The (R)-enantiomer of this intermediate (CAS not assigned; listed as (R)-4-(4-fluorophenoxy)methyl butyrolactone) would produce the (2R,5R)- or (2R,5S)-CMI-977 diastereomers, both of which fall into the inactive category. The (S)-intermediate was synthesized enantioselectively on a 2-kg scale from (S)-(+)-hydroxymethyl-γ-butyrolactone, demonstrating the scalability of chirality-controlled production [2].

asymmetric synthesis chiral lactone intermediate 5-lipoxygenase inhibitor

Downstream 5-Lipoxygenase Inhibitory Potency: CMI-977 (Derived from CAS 175212-40-5) vs. Zileuton in Human Whole Blood

While CAS 175212-40-5 is a synthetic intermediate rather than a direct enzyme inhibitor, its value is quantitatively anchored in the potency of the final drug substance it enables. CMI-977, assembled from this intermediate, inhibits 5-lipoxygenase with an IC₅₀ of 117 nM in a human whole blood assay measuring LTB₄ production [1]. By comparison, the FDA-approved 5-LO inhibitor zileuton exhibits an IC₅₀ of 0.9 µM (900 nM) in the same human whole blood assay system [2]. This represents an approximately 7.7-fold greater molar potency for the compound derived from CAS 175212-40-5. In vivo, oral CMI-977 at 10 mg/kg inhibited ovalbumin-induced eosinophil influx by 63% in a guinea pig asthma model and blocked antigen-induced bronchoconstriction [3]. The PK/PD profile of CMI-977 was comparable to that of zileuton in a Phase IIa clinical trial, supporting once- or twice-daily oral dosing [3].

5-lipoxygenase inhibition leukotriene synthesis human whole blood assay

Enantiomeric Purity Specification: Commercial (S)-Enantiomer ≥95% vs. Uncharacterized Racemic Material

Commercially available (S)-5-((4-fluorophenoxy)methyl)dihydrofuran-2(3H)-one (CAS 175212-40-5) is supplied with a minimum purity specification of ≥95% as determined by HPLC, with identity confirmed by ¹H NMR and ESI-MS . This purity threshold is critical because the Mitsunobu coupling step that installs the 4-fluorophenoxy group proceeds with stereospecific inversion at the hydroxymethyl-bearing carbon of the lactone; any contamination by the (R)-enantiomer or racemic material would propagate through subsequent synthetic steps (DIBAL-H reduction, silyl protection, alkynylation) as a persistent chiral impurity that co-elutes with the desired diastereomer during chromatographic purification [1]. The inaugural synthetic route to CMI-977 was specifically plagued by poor diastereoselectivity and complicated separation of diastereomers, problems that were only resolved by employing enantiomerically pure (S)-hydroxymethyl-γ-butyrolactone as the starting chiron [2]. No equivalent commercial specification exists for the (R)-enantiomer or the racemate of this intermediate.

chiral purity enantiomeric excess quality specification

4-Fluorophenoxy Substituent: Metabolic Stability Advantage Over Des-Fluoro (Phenoxy) and Alternative Halogen Analogs

The 4-fluorophenoxy group installed by this intermediate is a deliberate medicinal chemistry design element. The para-fluoro substituent on the phenoxy ring enhances metabolic stability by blocking CYP450-mediated hydroxylation at the para position, the primary oxidative metabolic pathway for unsubstituted phenoxy aromatic rings [1]. In the 5-LO inhibitor class, the N-hydroxyurea pharmacophore is susceptible to glucuronidation and oxidative cleavage; fluorine substitution on the distal aromatic ring reduces first-pass metabolism and contributes to the oral bioavailability that enabled CMI-977 to progress to Phase II clinical trials [2]. The des-fluoro analog, 5-(phenoxymethyl)dihydrofuran-2(3H)-one (CAS 62668-33-1), lacks this metabolic shield and has not been reported as an intermediate for any clinical-stage 5-LO inhibitor. Patent SAR data from the CMI-977 family indicate that the 4-fluoro substituent provides the optimal balance of potency (5-LO IC₅₀) and pharmacokinetic half-life among halogen-substituted phenoxy analogs evaluated [3].

fluorine substitution metabolic stability bioisostere

Scalable Synthetic Provenance: 2-kg Batch Validation vs. Milligram-Scale Research Intermediates

CAS 175212-40-5 was produced as part of a validated 2-kg scale synthesis of enantiomerically pure CMI-977, as reported in Organic Process Research & Development [1]. This contrasts with many chiral γ-lactone intermediates that have only been demonstrated at milligram to gram scale in academic laboratories. The Mitsunobu-based coupling of (S)-4-(hydroxymethyl)butyrolactone with 4-fluorophenol (Ph₃P/DIAD, THF) proceeds with full retention of (S)-configuration and has been optimized for multi-kilogram production [2]. The six-membered tetrahydropyran analogue of CMI-977, synthesized from the corresponding δ-lactone, was also prepared but did not advance beyond academic characterization, indicating that the five-membered γ-lactone core (as in CAS 175212-40-5) is the preferred scaffold for clinical development . The intermediate has been registered in the Drug Synthesis Database as Intermediate No. 19640, confirming its established role in pharmaceutical process chemistry [2].

process chemistry kg-scale synthesis Mitsunobu coupling

Optimal Research and Industrial Application Scenarios for (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one (CAS 175212-40-5)


Stereospecific Synthesis of Clinical-Grade 5-Lipoxygenase Inhibitor CMI-977 (LDP-977/MLN-977)

This intermediate is the established starting chiron for constructing the (2S,5S)-trans-2,5-disubstituted tetrahydrofuran core of CMI-977, a second-generation 5-LO inhibitor that reached Phase II clinical trials. The stereospecific Mitsunobu coupling and subsequent DIBAL-H reduction/lactol silylation/alkynylation sequence has been validated at the 2-kg scale . The 117 nM IC₅₀ of the final compound in human whole blood — approximately 7.7-fold more potent than zileuton (900 nM) — makes this intermediate the necessary starting point for any research program aiming to replicate or improve upon CMI-977's potency profile . Only the (S)-enantiomer intermediate provides the correct stereochemistry; the three alternative CMI-977 stereoisomers are pharmacologically inactive .

Structure-Activity Relationship (SAR) Exploration of 2,5-Disubstituted Tetrahydrofuran 5-LO Inhibitors

This γ-lactone intermediate serves as a versatile scaffold for SAR diversification. The lactone carbonyl can be selectively reduced (DIBAL-H) to the lactol, enabling introduction of varied C-2 alkynyl side chains beyond the standard N-hydroxyureidyl-butynyl group of CMI-977. The 4-fluorophenoxy group can also be varied by substituting 4-fluorophenol with other phenols in the initial Mitsunobu step, allowing systematic exploration of aryl substitution effects on 5-LO potency. The kg-scale precedent provides a reliable starting point for medicinal chemistry campaigns that require reproducible access to multi-gram quantities of enantiomerically pure intermediates .

Process Chemistry Development and Scale-Up of Chiral Tetrahydrofuran-Based Drug Candidates

The validated Mitsunobu-based synthetic route to this intermediate provides a benchmark for process chemistry groups developing scalable asymmetric syntheses of 2,5-disubstituted tetrahydrofurans. The intermediate has been registered in the Drug Synthesis Database as Intermediate No. 19640 and is explicitly documented in the patent literature (US 5,703,093; WO 9600212) . Alternative synthetic approaches — including the Jacobsen hydrolytic kinetic resolution and Sharpless asymmetric epoxidation routes described in Tetrahedron: Asymmetry 2003 — offer comparative methodologies for process optimization, but all converge on an intermediate with the same (S)-configuration at the carbon bearing the 4-fluorophenoxymethyl group .

Reference Standard for Chiral Purity Method Development in γ-Lactone Intermediates

With a commercial purity specification of ≥95% (HPLC) and identity confirmation by ¹H NMR and ESI-MS, this intermediate can serve as a reference standard for developing chiral HPLC or SFC methods to assess enantiomeric purity of γ-butyrolactone intermediates . The well-defined (S)-configuration (specific rotation documented) and established chromatographic behavior make it suitable as a system suitability standard for quality control laboratories supporting 5-LO inhibitor development programs.

Quote Request

Request a Quote for (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.